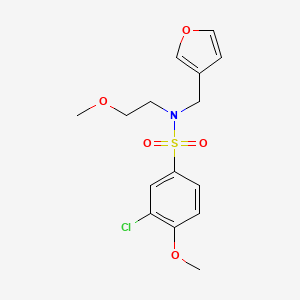

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Description

3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a chlorine atom at position 3, a methoxy group at position 4, and a sulfonamide group at position 1. The sulfonamide nitrogen is further substituted with a furan-3-ylmethyl group and a 2-methoxyethyl group. This structural configuration imparts unique electronic and steric properties, balancing hydrophobicity (from the furan ring) and hydrophilicity (from the methoxyethyl group). The molecular formula is C₁₆H₁₉ClNO₅S, with a molecular weight of 387.84 g/mol.

The compound’s design leverages sulfonamide’s versatility in medicinal chemistry, where such derivatives are often explored for antibacterial, anti-inflammatory, or enzyme-inhibitory activities. The furan and methoxyethyl substituents may influence solubility, metabolic stability, and target binding compared to simpler sulfonamides.

Properties

IUPAC Name |

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO5S/c1-20-8-6-17(10-12-5-7-22-11-12)23(18,19)13-3-4-15(21-2)14(16)9-13/h3-5,7,9,11H,6,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGMSFKHBIXNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzenesulfonyl chloride, furan-3-ylmethanol, and 2-methoxyethylamine. The general synthetic route can be summarized as follows:

Formation of the sulfonamide bond: React 3-chlorobenzenesulfonyl chloride with furan-3-ylmethanol in the presence of a base such as triethylamine to form the intermediate 3-chloro-N-(furan-3-ylmethyl)benzenesulfonamide.

Introduction of the methoxyethyl group: React the intermediate with 2-methoxyethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: Dechlorinated benzenesulfonamide.

Substitution: Azido or thiol-substituted benzenesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a crucial role in tumor growth and metastasis. In vitro assays demonstrated that 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis .

Material Science

Polymer Additive

In material science, 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been investigated as a potential additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that adding this compound can improve the tensile strength and elongation at break of polyvinyl chloride (PVC) composites .

Nanocomposite Development

The compound has also been utilized in the development of nanocomposites for electronic applications. Its unique chemical structure allows for effective dispersion within nanomaterials, leading to improved electrical conductivity and thermal properties. This makes it suitable for applications in sensors and flexible electronic devices .

Environmental Studies

Pesticide Formulation

In agricultural science, 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been explored as a component in pesticide formulations. Its efficacy against certain pests has been documented, suggesting it could serve as a safer alternative to conventional pesticides due to its targeted action and lower toxicity to non-target organisms .

Water Treatment Applications

The compound's sulfonamide group also lends itself to applications in water treatment processes. Preliminary studies indicate that it can effectively remove heavy metals from contaminated water sources through complexation mechanisms. This application is particularly relevant in addressing environmental pollution issues related to industrial waste .

Mechanism of Action

The mechanism of action of 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates, while the furan and methoxy groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Electronic and Steric Effects

- Thiophene vs. This substitution reduces water solubility but may enhance binding to hydrophobic enzyme pockets.

- Benzimidazole Substituent (): The bulky benzimidazole group in the analogue likely hinders membrane permeability compared to the target compound’s smaller substituents. However, it may improve selectivity for targets requiring planar aromatic interactions.

Solubility and Crystallinity

- Methoxyethyl vs. Thienylmethyl (): The 2-methoxyethyl group’s ether oxygen improves water solubility relative to the thiophene’s hydrophobic sulfur. This could enhance bioavailability in aqueous environments.

- Crystallographic Data (): Analogues like 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (R factor = 0.055) exhibit well-resolved crystal structures, suggesting that the target compound may also form stable crystals, advantageous for formulation.

Biological Activity

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide, with the CAS number 1421512-73-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.

The molecular formula of the compound is , and it has a molecular weight of approximately 359.8 g/mol. The structure includes a furan ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 359.8 g/mol |

| CAS Number | 1421512-73-3 |

Antibacterial Activity

Research indicates that furan derivatives exhibit significant antibacterial properties. For instance, studies have shown that furan-based compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound may share similar mechanisms due to its structural components.

- Mechanism of Action : It is hypothesized that the sulfonamide group contributes to the antibacterial activity by interfering with bacterial folate synthesis, similar to other sulfonamide antibiotics.

- Minimum Inhibitory Concentration (MIC) : While specific MIC values for this compound are not widely reported, related furan derivatives have shown MIC values as low as 64 µg/mL against E. coli .

Anticancer Activity

Furan-containing compounds have also been explored for their anticancer properties. Some studies suggest that they may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

- Case Study : A derivative similar to 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. Furan derivatives have been linked to reduced inflammatory responses in various models.

- Research Finding : In vitro studies have shown that certain furan compounds can downregulate pro-inflammatory cytokines, suggesting a mechanism by which they may alleviate inflammation.

Study 1: Antimicrobial Efficacy

A study published in the International Journal of Advanced Biological and Biomedical Research evaluated several furan derivatives for antimicrobial activity. The results indicated that compounds with structural similarities to our target compound exhibited broad-spectrum activity against gram-positive and gram-negative bacteria .

Study 2: Anticancer Properties

Another research article highlighted the anticancer potential of furan derivatives, noting their ability to induce cell cycle arrest and apoptosis in cancer cell lines . This suggests that our compound could be further investigated for similar effects.

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the furan ring significantly affect biological activity. For example, substituents on the benzene ring can enhance or diminish antibacterial potency . This insight is crucial for future drug design involving our compound.

Q & A

Q. Methodology :

- Substituent Variation : Synthesize analogues with modified furan (e.g., thiophene replacement) or methoxy groups (e.g., ethoxy, halogenated). Assess impacts on logP (HPLC-measured) and bioavailability .

- Biological Profiling : Corrogate IC values from kinase panels (e.g., Eurofins KinaseProfiler) with molecular docking (AutoDock Vina) to identify key binding residues .

- Metabolite Identification : Use LC-MS/MS to track hepatic stability (human microsomes) and reactive metabolite formation (glutathione trapping assays) .

Case Study : Replacing the furan with a thiazole in analogous sulfonamides increased CA-IX selectivity by 20-fold .

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Q. Stepwise Approach :

Validation of Models : Re-optimize docking parameters (e.g., grid size, scoring functions) using co-crystallized ligands (PDB: 3LX4 for CA-IX) .

Experimental Triangulation :

- Perform SPR (surface plasmon resonance) to measure binding kinetics (k/k).

- Validate cellular uptake via LC-MS quantification in lysates .

Data Integration : Apply multi-omics (transcriptomics/proteomics) to identify off-target effects. For example, microarray analysis revealed unexpected G1-phase arrest in sulfonamides with dual tubulin/kinase activity .

Pitfall Avoidance : Account for solvent effects in MD simulations (explicit water models > implicit) .

Advanced: What strategies mitigate challenges in synthesizing N,N-disubstituted sulfonamide derivatives?

Challenges : Competing alkylation pathways and low regioselectivity.

Solutions :

- Protecting Groups : Temporarily protect the furan methylamine with Boc before introducing the methoxyethyl group .

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic (HO/DCM) systems to enhance reaction rates .

- Byproduct Analysis : Characterize unexpected products (e.g., bis-sulfonamides) via HRMS and -DOSY to confirm oligomerization .

Case Study : A similar compound’s synthesis yielded 62% purity without catalysis; TBAB increased purity to 89% .

Advanced: How can gene expression profiling elucidate the compound’s mechanism in cancer cells?

Q. Protocol :

- Microarray Setup : Treat HCT-116 cells (IC dose, 24h) and extract RNA (Qiagen RNeasy).

- Data Acquisition : Use Affymetrix Clariom S arrays (≥3 replicates). Normalize with RMA and apply GSEA for pathway enrichment .

- Validation : Confirm hits (e.g., CDK1, BCL2) via qRT-PCR and siRNA knockdown.

Insights : In sulfonamide E7070, array data revealed downregulation of PLK1 and AURKB, explaining G2/M arrest . Cross-reference with proteomics (Western blot) to confirm target modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.